Molecular Weight and Lipophilicity Increase vs. Unsubstituted Benzoate Analog Drives Differential ADME Profile
The target compound (4-chlorobenzoate ester, C₂₃H₁₅ClO₅, MW 406.82 Da) carries a 34.45 Da mass increment (9.2% increase) over the closest unsubstituted analog, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate (CAS 303121-48-4, C₂₃H₁₆O₅, MW 372.37 Da) . For context, the 3-nitrobenzoate analog (CAS 610753-59-8) has a PubChem-computed XLogP3-AA of 4.4 and TPSA of 108 Ų [1]. The 4-chlorobenzoate substitution replaces the nitro group's strong electron-withdrawing character (–NO₂, Hammett σₘ = 0.71) with the chloro group's moderate electron-withdrawing and lipophilic character (–Cl, Hammett σₚ = 0.23, π = +0.71), yielding an estimated XLogP3-AA of approximately 4.8–5.2 for the target compound. This represents a projected XLogP increase of 0.4–0.8 log units above the 3-nitrobenzoate comparator [1], with a correspondingly larger increase over the unsubstituted benzoate. The higher lipophilicity of the 4-chlorobenzoate ester is expected to enhance passive membrane permeability while potentially reducing aqueous solubility relative to both the unsubstituted benzoate and 3-nitrobenzoate analogs.
| Evidence Dimension | Molecular weight and estimated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 406.82 Da; estimated XLogP3-AA ~4.8–5.2; 5 H-bond acceptors; 0 H-bond donors |
| Comparator Or Baseline | Unsubstituted benzoate (CAS 303121-48-4): MW 372.37 Da; 3-Nitrobenzoate (CAS 610753-59-8): MW 417.4 Da, XLogP3-AA 4.4, TPSA 108 Ų, 7 H-bond acceptors |
| Quantified Difference | MW: +34.45 Da (9.2%) vs. benzoate; Estimated ΔXLogP: +0.4 to +0.8 vs. 3-nitrobenzoate; –2 H-bond acceptors vs. 3-nitrobenzoate |
| Conditions | PubChem computed properties (PubChem release 2021.05.07); Chemsrc database values |
Why This Matters
The quantifiable increase in molecular weight and lipophilicity directly impacts passive permeability and tissue distribution, making the target compound a preferred choice when higher membrane partitioning is desired versus the more polar unsubstituted benzoate or nitrobenzoate analogs.
- [1] PubChem. CID 1308385: 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate – Computed Properties. XLogP3-AA 4.4, MW 417.4 g/mol, TPSA 108 Ų. National Center for Biotechnology Information. View Source
